Fluorescein-12-dATP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C41H41N6O19P3 |

|---|---|

Molecular Weight |

1014.7 g/mol |

IUPAC Name |

5-[[6-[3-[4-amino-7-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C41H41N6O19P3/c42-38-36-23(19-47(39(36)46-21-45-38)35-18-30(50)33(64-35)20-62-68(58,59)66-69(60,61)65-67(55,56)57)5-4-14-43-34(51)6-2-1-3-13-44-40(52)22-7-10-26(29(15-22)41(53)54)37-27-11-8-24(48)16-31(27)63-32-17-25(49)9-12-28(32)37/h7-12,15-17,19,21,30,33,35,48,50H,1-3,6,13-14,18,20H2,(H,43,51)(H,44,52)(H,53,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t30-,33+,35+/m0/s1 |

InChI Key |

UOMBOMCOUNGMOA-KZDQMGDASA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fluorescein-12-dATP: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

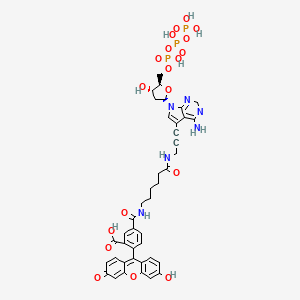

Fluorescein-12-dATP is a fluorescently labeled analog of deoxyadenosine triphosphate (dATP), a fundamental building block of DNA. This molecule integrates a fluorescein dye via a 12-atom linker to the dATP base. This design allows for the enzymatic incorporation of the fluorescent label into DNA during various molecular biology procedures. The incorporated fluorescein enables the detection and quantification of DNA synthesis and the labeling of DNA probes for visualization in a multitude of applications. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.

Core Properties and Specifications

This compound is a robust tool for non-radioactive DNA labeling. Its chemical and spectral properties are summarized below.

Chemical and Physical Data

| Property | Value | Reference |

| Formal Name | 4(or 5)-((6-((3-(4-amino-7-((2R,4S,5R)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)amino)-6-oxohexyl)carbamoyl)-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | [1] |

| Synonyms | Fluorescein-12-2'-deoxyadenosine-5'-triphosphate | [1] |

| Molecular Formula | C41H41N6O19P3 | [1][2] |

| Formula Weight | 1014.7 g/mol | [1] |

| Purity | ≥95% (HPLC) | |

| Formulation | A 1 mM solution in Tris buffer, pH 7.5 | |

| Appearance | Yellow-orange solution in water | |

| Solubility | Soluble in water | |

| Storage | Store at -20°C | |

| Shelf Life | 12 months from date of delivery |

Spectral Properties

The fluorescence of this compound is central to its utility. Key spectral characteristics are outlined below.

| Spectral Property | Value | Conditions | Reference |

| Excitation Maximum (λexc) | 492 nm - 498 nm | Tris-HCl, pH 7.5 | |

| Emission Maximum (λem) | 517 nm | Tris-HCl, pH 7.5 | |

| Extinction Coefficient (ε) | 83.0 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 |

Applications in Research and Development

This compound is a versatile reagent employed in a variety of molecular biology techniques that require the synthesis of fluorescently labeled DNA. It can be incorporated by a range of DNA polymerases, making it suitable for numerous applications.

Key applications include:

-

Polymerase Chain Reaction (PCR): For the generation of fluorescently labeled DNA fragments for detection and analysis.

-

Nick Translation: To produce fluorescently labeled DNA probes for use in techniques like fluorescence in situ hybridization (FISH).

-

3'-End Labeling: For attaching a fluorescent tag to the terminus of DNA fragments.

-

Random Primed Labeling: Another method for creating fluorescent DNA probes.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assays: Although more commonly performed with labeled dUTP, the principle of detecting DNA fragmentation in apoptotic cells can be adapted for dATP analogs.

Experimental Protocols and Methodologies

Detailed protocols are essential for the successful application of this compound. Below are methodologies for some of its key uses.

DNA Labeling using PCR

This protocol outlines the generation of a fluorescently labeled DNA probe using PCR.

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA Polymerase

-

10x PCR buffer

-

dNTP mix (dCTP, dGTP, dTTP)

-

dATP

-

This compound (1 mM solution)

-

Nuclease-free water

Protocol:

-

Set up the PCR reaction on ice. For a 50 µL reaction, combine the following:

-

10x PCR Buffer: 5 µL

-

dNTP mix (10 mM each of dCTP, dGTP, dTTP): 1 µL

-

dATP (10 mM): 0.5 µL

-

This compound (1 mM): 1.5 µL

-

Forward Primer (10 µM): 2 µL

-

Reverse Primer (10 µM): 2 µL

-

DNA Template (10-100 ng): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.5 µL

-

Nuclease-free water: to 50 µL

-

-

Mix the components gently and centrifuge briefly.

-

Perform PCR using standard cycling conditions, optimized for the specific primers and template. An example cycle is:

-

Initial Denaturation: 95°C for 3 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute/kb

-

-

Final Extension: 72°C for 5-10 minutes

-

-

Analyze the labeled PCR product by gel electrophoresis. The fluorescent product can be visualized under UV light.

-

Purify the labeled probe using a PCR purification kit.

Caption: Workflow for PCR-based DNA probe labeling.

DNA Labeling by Nick Translation

This method introduces nicks into a DNA strand, followed by repair synthesis using DNA Polymerase I, which incorporates this compound.

Materials:

-

DNA to be labeled (1 µg)

-

10x Nick Translation Buffer

-

DNase I

-

DNA Polymerase I

-

dNTP mix (dCTP, dGTP, dTTP)

-

This compound (1 mM solution)

-

Nuclease-free water

-

0.5 M EDTA (to stop the reaction)

Protocol:

-

In a microcentrifuge tube, combine the following on ice:

-

DNA: 1 µg

-

10x Nick Translation Buffer: 5 µL

-

dNTP mix (0.5 mM each of dCTP, dGTP, dTTP): 5 µL

-

This compound (1 mM): 2.5 µL

-

DNase I (diluted): amount to be optimized

-

DNA Polymerase I (10 U/µL): 2 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Mix gently and centrifuge briefly.

-

Incubate the reaction at 15°C for 1 to 2 hours.

-

Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Purify the labeled DNA probe using a spin column to remove unincorporated nucleotides.

References

Fluorescein-12-dATP: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein-12-deoxyadenosine triphosphate (Fluorescein-12-dATP), a crucial fluorescently labeled nucleotide analog. This document details its chemical structure, physicochemical properties, and its wide-ranging applications in molecular biology and cellular analysis. Detailed experimental protocols and workflow visualizations are provided to facilitate its effective implementation in research and development.

Core Chemical and Physical Properties

This compound is a derivative of deoxyadenosine triphosphate (dATP) that incorporates a fluorescein fluorophore attached via a 12-atom linker. This modification allows for the enzymatic incorporation of the fluorescent label into DNA, enabling the detection and analysis of nucleic acids.

Chemical Structure and Identifiers

The fundamental chemical information for this compound is summarized below.

| Property | Value |

| IUPAC Name | 4(or 5)-((6-((3-(4-amino-7-((2R,4S,5R)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)amino)-6-oxohexyl)carbamoyl)-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid |

| SMILES String | O=C(CCCCCNC(C1=CC=C(C(O)=O)C(C2=C(C=C3)C(OC4=C2C=CC(O)=C4)=CC3=O)=C1)=O)NCC#CC5=CN([C@]6([H])O--INVALID-LINK----INVALID-LINK--C6)C7=C5C(N)=NC=N7 |

| InChI Key | PQEAESNEXFDRIG-VZJTURQYSA-N[1] |

| Molecular Formula | C41H41N6O19P3[1] |

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are presented in the following table for easy reference.

| Property | Value | Reference |

| Molecular Weight | 1014.7 g/mol | [1] |

| Excitation Maximum (λex) | 498 nm | [1] |

| Emission Maximum (λem) | 517 nm | [1] |

| Extinction Coefficient (ε) | 83,000 L·mol⁻¹·cm⁻¹ at 492 nm (in Tris-HCl, pH 7.5) | |

| Quantum Yield (Φ) | 0.79 - 0.95 | |

| Purity | ≥95% (HPLC) | |

| Solubility | Water | |

| Storage | -20°C, protected from light |

Applications in Molecular Biology and Drug Development

This compound is a versatile tool for non-radioactive labeling of DNA. Its ability to be incorporated by various DNA polymerases makes it suitable for a wide array of applications.

Key Applications at a Glance

-

DNA Sequencing: As a fluorescently labeled terminator or internal nucleotide.

-

Polymerase Chain Reaction (PCR): For the generation of fluorescently labeled DNA probes.

-

Fluorescence in situ Hybridization (FISH): As a probe for detecting specific DNA sequences in cells and tissues.

-

3'-End Labeling: For labeling the 3' termini of DNA fragments.

-

Nick Translation and Random Priming: For generating labeled DNA probes.

-

DNA-Protein Interaction Studies: For visualizing and quantifying interactions.

-

Single-Molecule Imaging: For tracking individual DNA molecules and replication events.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Enzymatic Incorporation of this compound into DNA

The following diagram illustrates the general workflow for incorporating this compound into a DNA strand using a DNA polymerase.

Enzymatic incorporation of this compound into DNA.

Protocol for 3'-End Labeling using Terminal deoxynucleotidyl Transferase (TdT)

This protocol describes the addition of this compound to the 3'-hydroxyl terminus of a DNA molecule.

Materials:

-

DNA fragment (10-50 pmol)

-

Terminal deoxynucleotidyl Transferase (TdT)

-

5x TdT Reaction Buffer

-

This compound (1 mM stock)

-

Nuclease-free water

-

0.5 M EDTA, pH 8.0

-

Spin column for purification

Procedure:

-

In a microcentrifuge tube on ice, combine the following:

-

DNA fragment: 10-50 pmol

-

5x TdT Reaction Buffer: 10 µL

-

This compound (1 mM): 1 µL

-

Terminal deoxynucleotidyl Transferase (20 U/µL): 1 µL

-

Nuclease-free water to a final volume of 50 µL

-

-

Mix gently by pipetting and briefly centrifuge.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.

-

Purify the labeled DNA from unincorporated nucleotides using a spin column according to the manufacturer's instructions.

-

Store the labeled probe at -20°C, protected from light.

References

A Technical Guide to Fluorescein-12-dATP: Excitation, Emission, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein-12-dATP, a fluorescently labeled deoxyadenosine triphosphate analog. It details its core spectral properties, experimental applications, and the underlying methodologies for its use in molecular biology and cellular analysis.

Core Properties of this compound

This compound is a derivative of deoxyadenosine triphosphate (dATP) that is covalently linked to a fluorescein molecule via a 12-atom spacer arm. This fluorescent nucleotide can be enzymatically incorporated into DNA, enabling the non-radioactive labeling of nucleic acids for a variety of research applications.

The spectral characteristics of this compound are primarily determined by the fluorescein fluorophore. The excitation and emission maxima are crucial parameters for designing experiments and selecting appropriate filter sets for fluorescence microscopy and other detection methods. The fluorescence of fluorescein is known to be pH-dependent, with optimal fluorescence occurring in slightly basic conditions (pH > 7.5).

Spectral and Physicochemical Data

The following table summarizes the key quantitative data for this compound and its parent fluorophore, fluorescein.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~492-498 nm | Varies slightly depending on the supplier and buffer conditions.[1][2] |

| Emission Maximum (λem) | ~517-520 nm | Varies slightly depending on the supplier and buffer conditions.[1][2][3] |

| Molar Extinction Coefficient (ε) | ~83,000 L·mol⁻¹·cm⁻¹ | At pH 7.5 in Tris-HCl buffer. |

| Quantum Yield (Φf) | ~0.92 | For fluorescein in 0.1 M NaOH. This is a close approximation for this compound. |

| Molecular Weight | ~1014.72 g/mol | |

| Purity | ≥ 95% (HPLC) |

Experimental Applications and Protocols

This compound is a versatile tool for a range of molecular biology techniques that require the detection or quantification of DNA. Its incorporation is facilitated by various DNA polymerases, making it suitable for both in vitro and in situ labeling.

Polymerase Chain Reaction (PCR) Labeling

Fluorescently labeled DNA probes can be generated during PCR by including this compound in the reaction mixture. This allows for the production of probes for use in techniques such as fluorescence in situ hybridization (FISH) or for direct detection on membranes.

Experimental Workflow for PCR Labeling

Caption: Workflow for generating fluorescently labeled DNA probes using PCR with this compound.

Detailed Protocol for PCR Labeling:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following components:

-

Template DNA (1-10 ng)

-

Forward Primer (0.1-0.5 µM)

-

Reverse Primer (0.1-0.5 µM)

-

dNTP Mix (without dATP) (200 µM each of dCTP, dGTP, dTTP)

-

dATP (150 µM)

-

This compound (50 µM)

-

Taq DNA Polymerase (1-2.5 units)

-

10x PCR Buffer (to a final concentration of 1x)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Thermal Cycling: Perform PCR using a standard thermal cycler with the following general parameters:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

25-35 Cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize for specific primers).

-

Extension: 72°C for 1 minute per kb of product length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Purification and Analysis: Purify the labeled PCR product using a PCR purification kit to remove unincorporated nucleotides. Analyze the product by gel electrophoresis and quantify the incorporation of the fluorescent label using a spectrophotometer or fluorometer.

Nick Translation

Nick translation is a method for labeling DNA probes by introducing single-strand breaks ("nicks") with DNase I, followed by the incorporation of labeled nucleotides by DNA Polymerase I, which possesses both 5'→3' polymerase and 5'→3' exonuclease activities.

Experimental Workflow for Nick Translation

Caption: Workflow for labeling DNA probes via nick translation using this compound.

Detailed Protocol for Nick Translation:

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

DNA (1 µg)

-

10x Nick Translation Buffer (5 µL)

-

dNTP Mix (without dATP) (0.2 mM each)

-

dATP (0.15 mM)

-

This compound (0.05 mM)

-

DNase I (diluted to an optimal concentration, typically determined empirically)

-

DNA Polymerase I (10 units)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Incubate the reaction at 15°C for 1-2 hours.

-

Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Purification: Separate the labeled probe from unincorporated nucleotides using spin column chromatography or ethanol precipitation.

3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that adds deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. This is a common method for labeling oligonucleotides and DNA fragments.

Experimental Workflow for 3'-End Labeling

Caption: Workflow for 3'-end labeling of DNA with TdT and this compound.

Detailed Protocol for 3'-End Labeling:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

DNA (10-50 pmol of 3' ends)

-

5x TdT Reaction Buffer (10 µL)

-

2.5 mM CoCl₂ (10 µL)

-

This compound (1 µL of 1 mM stock)

-

Terminal deoxynucleotidyl Transferase (20 units)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by heating at 70°C for 10 minutes.

-

Purification: Purify the labeled DNA using a suitable method to remove unincorporated nucleotides.

Fluorescence In Situ Hybridization (FISH)

Fluorescein-labeled probes generated by the methods above are widely used in FISH to detect specific DNA sequences within chromosomes or cells. The fluorescent signal allows for the visualization of the location of the target sequence.

Logical Relationship in FISH

Caption: Logical flow of a Fluorescence In Situ Hybridization (FISH) experiment.

General Protocol for FISH:

-

Probe Preparation: Prepare this compound labeled probes as described in the previous sections.

-

Sample Preparation: Prepare slides with fixed cells or tissue sections. This may involve treatment with RNase and proteinase K.

-

Denaturation: Denature the probe and the target DNA on the slide by heating.

-

Hybridization: Apply the denatured probe to the slide and incubate overnight in a humidified chamber to allow the probe to anneal to its complementary target sequence.

-

Washing: Wash the slides under stringent conditions to remove non-specifically bound probes.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA stain such as DAPI and mount the slide with an anti-fade mounting medium.

-

Visualization: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for fluorescein.

Conclusion

This compound is an essential reagent for the non-radioactive labeling of DNA. Its bright fluorescence and compatibility with enzymatic labeling techniques make it a valuable tool for a wide array of applications in molecular biology, cytogenetics, and diagnostics. The protocols provided in this guide offer a starting point for the successful implementation of this fluorescent nucleotide in various experimental workflows. Researchers should optimize reaction conditions for their specific applications to achieve the best results.

References

The Enzymatic Labeling of DNA with Fluorescein-12-dATP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for labeling DNA using Fluorescein-12-dATP, a fluorescent analog of deoxyadenosine triphosphate. This compound serves as a powerful tool for generating fluorescently tagged DNA probes essential for a wide range of applications in molecular biology, including fluorescence in situ hybridization (FISH), microarray analysis, and DNA sequencing.

Core Mechanism: Enzymatic Incorporation

The fundamental principle behind labeling with this compound is its function as a substrate for various DNA polymerases. The fluorescein dye is attached to the deoxyadenose base via a 12-atom spacer arm. This linker is designed to be long enough to minimize steric hindrance, allowing the polymerase to recognize and incorporate the modified nucleotide into a growing DNA strand in place of a natural dATP.[1] The efficiency of this incorporation can be influenced by the specific polymerase used, the linker arm's length and composition, and the nature of the attached fluorophore.[2][3][4]

The process is an enzymatic substitution reaction that can be integrated into several common in vitro DNA synthesis techniques. Once incorporated, the fluorescent moiety allows the DNA to be detected and quantified using standard fluorescence-based imaging systems.

Quantitative Data Summary

The selection of a fluorescent nucleotide is often guided by its photophysical properties and the efficiency with which it can be incorporated into DNA. Below is a summary of key quantitative data for this compound and related compounds.

| Property | Value | Notes |

| Excitation Maximum (λex) | 498 nm | Optimal wavelength for exciting the fluorescein fluorophore.[5] |

| Emission Maximum (λem) | 517 nm | Wavelength of maximum fluorescence emission. |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum. |

| Quantum Yield (Φ) | 0.79 - 0.95 | The efficiency of converting absorbed light into emitted light. |

| Storage and Stability | Store at -20°C in the dark. | Stable for at least one year under proper storage conditions. Avoid repeated freeze-thaw cycles. |

Key Labeling Methodologies and Experimental Protocols

This compound can be incorporated into DNA through several enzymatic methods. The choice of method depends on the specific application, the amount and nature of the template DNA, and the desired properties of the labeled probe.

Polymerase Chain Reaction (PCR) Labeling

PCR labeling is a highly efficient method for generating large quantities of fluorescently labeled DNA from a small amount of template. During the amplification process, this compound is included in the reaction mix and is incorporated into the newly synthesized DNA strands by a thermostable DNA polymerase, such as Taq polymerase.

Experimental Protocol: PCR Labeling

-

Reaction Setup: In a sterile PCR tube, combine the following components on ice:

-

Template DNA (10 pg - 100 ng)

-

Forward Primer (0.1 - 0.5 µM)

-

Reverse Primer (0.1 - 0.5 µM)

-

10x PCR Buffer (with MgCl₂)

-

dNTP mix (containing dGTP, dCTP, dTTP at a final concentration of 200 µM each)

-

dATP (e.g., 150 µM final concentration)

-

This compound (e.g., 50 µM final concentration; the ratio of labeled to unlabeled dATP can be optimized)

-

Taq DNA Polymerase (1-2.5 units)

-

Nuclease-free water to final volume (e.g., 50 µL)

-

-

PCR Cycling: Perform PCR using standard cycling conditions, for example:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

25-35 Cycles:

-

Denaturation: 95°C for 30-60 seconds.

-

Annealing: 50-65°C for 30-60 seconds (primer-dependent).

-

Extension: 72°C for 1 minute per kb of product length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Purification: Purify the labeled PCR product to remove unincorporated nucleotides using a PCR purification kit or ethanol precipitation.

-

Analysis: Confirm the size and labeling of the product by gel electrophoresis and fluorescence imaging.

Nick Translation

Nick translation is a method for labeling double-stranded DNA in which DNase I is used to introduce single-strand breaks ("nicks"). DNA Polymerase I then binds to these nicks, and its 5'→3' exonuclease activity removes nucleotides from one side of the nick while its 5'→3' polymerase activity adds new nucleotides, including this compound, to the other side.

Experimental Protocol: Nick Translation

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Double-stranded DNA (1 µg)

-

10x Nick Translation Buffer

-

dNTP mix (containing dGTP, dCTP, dTTP at a final concentration of 20 µM each)

-

dATP (e.g., 15 µM final concentration)

-

This compound (e.g., 5 µM final concentration)

-

DNase I (diluted appropriately)

-

DNA Polymerase I

-

Nuclease-free water to a final volume of 50 µL

-

-

Incubation: Incubate the reaction at 15°C for 1-2 hours. The optimal time may need to be determined empirically.

-

Termination: Stop the reaction by adding EDTA to a final concentration of 10 mM and heating to 65°C for 10 minutes.

-

Purification: Remove unincorporated nucleotides using spin column chromatography or ethanol precipitation.

Random Primed Labeling

In this method, the DNA template is denatured, and a mixture of random hexamer primers is annealed. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, then extends these primers, synthesizing new DNA strands and incorporating this compound in the process.

Experimental Protocol: Random Primed Labeling

-

Denaturation:

-

In a microcentrifuge tube, add 25 ng to 1 µg of linear DNA.

-

Add nuclease-free water to a final volume of 15 µL.

-

Denature the DNA by heating at 95-100°C for 5-10 minutes, then immediately chill on ice for 5 minutes.

-

-

Labeling Reaction: On ice, add the following to the denatured DNA:

-

10x Random Hexamer Primers

-

dNTP mix (containing dGTP, dCTP, dTTP at a final concentration of 200 µM each)

-

dATP (e.g., 150 µM final concentration)

-

This compound (e.g., 50 µM final concentration)

-

Klenow Fragment (exo-) (5 units)

-

Nuclease-free water to a final volume of 25 µL

-

-

Incubation: Incubate at 37°C for 1-4 hours. Longer incubation times can increase the yield.

-

Termination: Stop the reaction by adding EDTA to a final concentration of 20 mM.

-

Purification: Purify the labeled probe to remove unincorporated nucleotides.

3'-End Labeling

This method is used to label the 3' termini of DNA fragments. Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides, including this compound, to the 3'-hydroxyl end of a DNA molecule.

Experimental Protocol: 3'-End Labeling

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

DNA (1-10 pmol of 3' ends)

-

5x TdT Reaction Buffer

-

This compound (10-50 µM)

-

Terminal deoxynucleotidyl Transferase (TdT) (10-20 units)

-

Nuclease-free water to a final volume of 50 µL

-

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by heating to 70°C for 10 minutes.

-

Purification: Purify the labeled DNA using a spin column or ethanol precipitation.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Suboptimal ratio of labeled to unlabeled dATP.- Inactive enzyme.- Poor quality template DNA.- Insufficient incubation time. | - Titrate the ratio of this compound to dATP.- Use a fresh aliquot of polymerase/TdT.- Purify the template DNA.- Increase the incubation time. |

| High Background Signal | - Incomplete removal of unincorporated fluorescent nucleotides. | - Ensure thorough purification of the labeled probe using spin columns or multiple ethanol precipitations. |

| No Labeled Product | - Incorrect PCR or incubation conditions.- Missing reaction components.- Enzyme inhibition. | - Optimize annealing temperature and extension times for PCR.- Double-check the reaction setup.- Ensure the template DNA is free of inhibitors (e.g., salts, ethanol). |

| Photobleaching | - Excessive exposure to excitation light. | - Minimize exposure of the labeled DNA to light.- Use an anti-fade mounting medium for microscopy applications. |

This guide provides a foundational understanding and practical protocols for the use of this compound in DNA labeling. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired labeling efficiency and signal intensity.

References

The Illuminating World of Fluorescently Labeled dNTPs: A Technical Guide to Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled deoxynucleoside triphosphates (dNTPs) are indispensable reagents in modern molecular biology, empowering a vast array of applications by enabling the detection, quantification, and analysis of nucleic acids with high sensitivity and specificity. These molecules, which consist of a standard deoxyribonucleotide (dATP, dCTP, dGTP, or dTTP) covalently attached to a fluorophore, serve as substrates for DNA polymerases. Their incorporation into a growing DNA strand allows for the direct visualization and analysis of DNA synthesis in real-time or post-reaction. This technical guide provides an in-depth exploration of the core applications of fluorescently labeled dNTPs, complete with detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to elucidate key processes.

Core Applications of Fluorescently Labeled dNTPs

The versatility of fluorescently labeled dNTPs has led to their adoption in a multitude of molecular biology techniques. The ability to enzymatically incorporate these labeled nucleotides into DNA has revolutionized fields from genomics and diagnostics to drug discovery.

DNA Sequencing

The advent of automated DNA sequencing was made possible by the use of fluorescently labeled dideoxynucleoside triphosphates (ddNTPs) in the Sanger sequencing method.[1] In modern Next-Generation Sequencing (NGS) technologies, fluorescently labeled reversible terminator dNTPs are a cornerstone of sequencing-by-synthesis (SBS) platforms.[2]

Sanger Sequencing: In this method, four distinct fluorescent dyes are each linked to a specific ddNTP (ddATP, ddCTP, ddGTP, ddTTP). When a ddNTP is incorporated by DNA polymerase during in vitro DNA synthesis, the chain elongation is terminated. The resulting DNA fragments are of varying lengths, each ending with a fluorescently tagged ddNTP that corresponds to the terminal base. These fragments are then separated by size using capillary electrophoresis, and a laser excites the fluorophores. A detector reads the color of the fluorescence for each fragment, thereby revealing the DNA sequence.

Next-Generation Sequencing (NGS): Sequencing-by-synthesis (SBS) is a widely used NGS technology that relies on fluorescently labeled reversible terminator dNTPs. In each sequencing cycle, a single fluorescently labeled dNTP is incorporated into the growing DNA strand. The incorporated nucleotide has a chemical moiety that temporarily blocks further elongation and a unique fluorophore that identifies the base. After the fluorescent signal is recorded, the terminator and the fluorophore are chemically cleaved, allowing the next cycle of nucleotide incorporation to proceed.

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR)

Fluorescently labeled dNTPs can be directly incorporated into amplicons during PCR, providing a straightforward method for generating fluorescently labeled DNA probes or for direct detection of PCR products. This is particularly useful for applications such as fluorescence in situ hybridization (FISH) and microarray analysis.

In quantitative PCR (qPCR), while probe-based chemistries (like TaqMan) are common, the incorporation of fluorescent dNTPs can be utilized in some formats. The increase in fluorescence can be correlated with the amount of amplified DNA.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful cytogenetic technique used to visualize and map the presence and location of specific DNA sequences on chromosomes. Fluorescently labeled DNA probes are hybridized to the target DNA in cells or tissue sections. These probes can be generated by incorporating fluorescently labeled dNTPs through methods like nick translation, random-primed labeling, or PCR. The choice of fluorophore can be tailored for multiplexing, allowing the simultaneous detection of multiple targets.

Single-Molecule Imaging and Analysis

The high signal-to-noise ratio of fluorescently labeled dNTPs makes them ideal for single-molecule studies. Researchers can observe the dynamics of DNA replication and repair processes in real-time by tracking the incorporation of individual fluorescent nucleotides by single DNA polymerase molecules. This provides unprecedented insights into the mechanisms of these fundamental biological processes.

Factors Influencing Labeling Efficiency

The successful incorporation of fluorescently labeled dNTPs and the quality of the resulting signal are dependent on several factors:

-

Choice of DNA Polymerase: Different DNA polymerases exhibit varying efficiencies in incorporating modified nucleotides. For instance, Taq DNA polymerase is often used for PCR-based labeling with dUTP conjugates, whereas some proofreading polymerases like Pfu can be inhibited by modified dNTPs. Family B type DNA polymerases, such as VentR exo–, have shown superior performance in incorporating a wide range of modified dNTPs.

-

Fluorophore Properties: The size, charge, and chemical structure of the fluorescent dye can influence its incorporation. Bulky fluorophores may cause steric hindrance, reducing the efficiency of the polymerase. The quantum yield and photostability of the fluorophore are also critical for achieving bright and stable signals.

-

Linker Arm: The linker arm that connects the fluorophore to the nucleotide plays a crucial role. A longer linker arm can reduce steric hindrance between the polymerase and the bulky dye, leading to higher incorporation efficiency and improved signal intensity.

-

Concentration of Labeled dNTPs: The ratio of fluorescently labeled dNTPs to their unlabeled counterparts in the reaction mixture is a critical parameter. A higher concentration of labeled dNTPs can lead to denser labeling but may also inhibit the polymerase and reduce the overall yield of the labeled product.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and application of fluorescently labeled dNTPs.

Table 1: Factors Affecting Fluorescent dNTP Incorporation

| Factor | Observation | Reference(s) |

| DNA Polymerase | Taq and Vent exo- DNA polymerases are efficient at incorporating a variety of fluorescently labeled nucleotides. | |

| Family B-type DNA polymerase (VentR exo–) shows superior performance for high-density labeling. | ||

| Linker Arm Length | Increased linker arm length leads to higher incorporation efficiency and hybridization fluorescence signal in both nick translation and PCR. | |

| A longer linker facilitates chain extension even with heavily labeled templates in PCR. | ||

| Labeled dNTP Ratio | For PCR, a typical ratio of unlabeled dNTP to fluorescently labeled dNTP is between 100:1 and 1000:1. | |

| Increasing the concentration of labeled dNTP can decrease the yield of PCR products. |

Table 2: Performance Metrics of a Fluorescence-Based dNTP Quantification Assay

| Parameter | dGTP | dTTP | dATP | dCTP | Reference(s) |

| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 | |

| Limit of Detection (LOD) (pmol) | 0.38 ± 0.1 | 0.46 ± 0.02 | 0.77 ± 0.5 | 0.36 ± 0.16 | |

| Limit of Quantification (LOQ) (pmol) | 0.81 ± 0.01 | 0.88 ± 0.15 | 1.3 ± 0.1 | 0.77 ± 0.2 | |

| Intra-assay Variation (%) | <4.6 | <4.6 | <4.6 | <4.6 | |

| Inter-assay Variation (%) | <10 | <10 | <10 | <10 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorescently labeled dNTPs.

Protocol 1: PCR-Based DNA Probe Labeling

This protocol is adapted for the generation of fluorescently labeled DNA probes for applications like FISH.

Materials:

-

10X PCR Buffer

-

25 mM MgCl₂

-

10 mM dNTP mix (dATP, dCTP, dGTP)

-

10 mM dTTP

-

1 mM Fluorescently labeled dUTP (e.g., Cy3-dUTP)

-

10 µM Forward Primer

-

10 µM Reverse Primer

-

DNA Template (10-100 ng)

-

Taq DNA Polymerase (5 U/µL)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a PCR tube, assemble the following reaction mixture on ice:

Component Volume (µL) for 50 µL reaction Final Concentration 10X PCR Buffer 5 1X 25 mM MgCl₂ 3 1.5 mM 10 mM dNTP mix (sans dTTP) 1 0.2 mM each 10 mM dTTP 0.5 0.1 mM 1 mM Labeled dUTP 1 0.02 mM 10 µM Forward Primer 2.5 0.5 µM 10 µM Reverse Primer 2.5 0.5 µM DNA Template X 10-100 ng Taq DNA Polymerase 0.5 2.5 U | Nuclease-free water | to 50 | - |

-

PCR Amplification: Perform PCR using the following cycling conditions (adjust annealing temperature and extension time based on primers and amplicon size):

-

Initial Denaturation: 95°C for 3 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb

-

-

Final Extension: 72°C for 5-10 minutes

-

-

Purification: Purify the labeled PCR product using a PCR purification kit to remove unincorporated primers and nucleotides.

-

Analysis: Analyze 5 µL of the purified product on an agarose gel to confirm the size and estimate the yield. The incorporation of the fluorescent label can be visualized using a gel imager with the appropriate excitation and emission filters.

Protocol 2: Nick Translation for DNA Probe Labeling

This method introduces single-strand breaks (nicks) into a double-stranded DNA template, which are then repaired by DNA Polymerase I, incorporating fluorescently labeled dNTPs.

Materials:

-

10X Nick Translation Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

-

DNase I (1 U/µL, diluted 1:1000 before use)

-

DNA Polymerase I (10 U/µL)

-

10X dNTP mix (0.5 mM each of dATP, dCTP, dGTP)

-

1 mM Fluorescently labeled dUTP

-

DNA Template (1 µg)

-

0.5 M EDTA (pH 8.0)

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

Component Volume (µL) for 50 µL reaction 10X Nick Translation Buffer 5 10X dNTP mix (sans dTTP) 5 1 mM Labeled dUTP 2.5 DNA Template (1 µg) X Diluted DNase I 1 DNA Polymerase I 1 | Nuclease-free water | to 50 |

-

Incubation: Mix gently and incubate at 15°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Purification: Purify the labeled probe using a spin column to remove unincorporated nucleotides.

-

Analysis: Analyze an aliquot on an agarose gel. The labeled fragments should typically range from 200-800 bp.

Protocol 3: 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)

This method adds fluorescently labeled dNTPs to the 3'-hydroxyl ends of DNA fragments.

Materials:

-

5X TdT Reaction Buffer

-

DNA fragments (e.g., restriction digest products)

-

1 mM Fluorescently labeled ddNTP (e.g., FAM-ddATP)

-

Terminal Deoxynucleotidyl Transferase (TdT) (20 U/µL)

-

0.5 M EDTA (pH 8.0)

-

Nuclease-free water

Procedure:

-

Reaction Setup: Combine the following in a microcentrifuge tube:

Component Volume (µL) for 25 µL reaction 5X TdT Reaction Buffer 5 DNA fragments (10-50 pmol of 3' ends) X 1 mM Labeled ddNTP 1 TdT 1 | Nuclease-free water | to 25 |

-

Incubation: Incubate at 37°C for 1 hour.

-

Stop Reaction: Stop the reaction by adding 2.5 µL of 0.5 M EDTA.

-

Purification: Purify the labeled DNA using a suitable spin column.

Protocol 4: Random-Primed DNA Labeling

This method uses random hexamer primers to initiate DNA synthesis at multiple points along a denatured DNA template, incorporating fluorescently labeled dNTPs.

Materials:

-

10X dNTP labeling mix (0.5 mM each of dATP, dCTP, dGTP)

-

1 mM Fluorescently labeled dUTP

-

Random Hexamer Primers (1 µg/µL)

-

Klenow Fragment (exo-) (5 U/µL)

-

DNA Template (25-50 ng)

-

0.5 M EDTA (pH 8.0)

-

Nuclease-free water

Procedure:

-

Template Denaturation: In a microcentrifuge tube, add 25-50 ng of DNA template and adjust the volume to 10 µL with nuclease-free water. Denature the DNA by heating at 95-100°C for 5-10 minutes, then immediately place on ice for 5 minutes.

-

Reaction Setup: To the denatured DNA, add the following on ice:

Component Volume (µL) 10X dNTP labeling mix (sans dTTP) 2.5 1 mM Labeled dUTP 1.5 Random Hexamer Primers 2.5 Klenow Fragment (exo-) 1 | Nuclease-free water | 7.5 |

-

Incubation: Mix gently and incubate at 37°C for 1-4 hours.

-

Stop Reaction: Stop the reaction by adding 2.5 µL of 0.5 M EDTA.

-

Purification: Purify the labeled probe using a spin column.

Visualizing the Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core experimental workflows described in this guide.

References

The Principle of Enzymatic Incorporation of Modified Nucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic incorporation of modified nucleotides into DNA and RNA is a cornerstone of modern molecular biology and biotechnology. This process, mediated by polymerases, allows for the site-specific introduction of functionalities that are not present in natural nucleic acids. These modifications can serve a wide range of purposes, from fluorescent labeling for imaging and sequencing to the enhancement of therapeutic properties of nucleic acid-based drugs. This in-depth technical guide explores the core principles governing the enzymatic incorporation of modified nucleotides, provides quantitative data on incorporation efficiency, and details key experimental protocols.

Core Principles of Enzymatic Incorporation

The ability of DNA and RNA polymerases to incorporate modified nucleotides is fundamentally dependent on the enzyme's active site tolerance and the chemical nature of the nucleotide modification. Polymerases have evolved to recognize the specific geometry and hydrogen-bonding patterns of the canonical A, T, C, and G (or U in RNA) bases. Modifications to the base, sugar, or phosphate moiety of a nucleotide can alter these recognition features, thereby affecting the efficiency and fidelity of incorporation.

Key factors influencing the enzymatic incorporation of modified nucleotides include:

-

Position of Modification: Modifications at the 5-position of pyrimidines and the 7-position of 7-deazapurines are generally well-tolerated as they protrude into the major groove of the DNA double helix, causing minimal disruption to the polymerase active site.[1][2]

-

Nature and Size of the Modification: The steric bulk and chemical properties of the modification play a crucial role. While many polymerases can accommodate surprisingly large modifications, such as fluorescent dyes and biotin, extremely bulky groups can hinder incorporation.[1]

-

Linker Arm: For modifications that are tethered to the nucleotide, the length and flexibility of the linker arm can significantly impact incorporation efficiency.[3]

-

Polymerase Choice: Different polymerases exhibit varying degrees of promiscuity towards modified nucleotides. For instance, family B DNA polymerases, such as Vent and Pfu, are often more efficient at incorporating modified dNTPs than family A polymerases like Taq.[1] Engineered polymerases with modified active sites have also been developed to enhance the incorporation of specific types of modified nucleotides.

-

Reaction Conditions: Factors such as Mg²⁺ concentration, pH, and temperature can be optimized to improve the efficiency of modified nucleotide incorporation.

Quantitative Analysis of Incorporation Efficiency

The efficiency of modified nucleotide incorporation is typically quantified by determining the kinetic parameters of the polymerase reaction, namely the Michaelis constant (Kₘ) and the maximum reaction rate (k_cat). The Kₘ reflects the affinity of the polymerase for the modified nucleotide, while k_cat represents the catalytic turnover rate. The catalytic efficiency is often expressed as the ratio k_cat/Kₘ.

Table 1: Steady-State Kinetic Parameters for dNTP Incorporation by Human DNA Polymerase η

| Template Base | Incoming dNTP | Kₘ (µM) | k_cat (s⁻¹) | k_cat/Kₘ (µM⁻¹s⁻¹) |

| T (unmodified) | dATP | - | - | >85% fidelity |

| O⁴-MeT (modified) | dATP | - | - | 0.18 |

| O⁴-MeT (modified) | dGTP | - | - | 0.19 |

Table 2: Pre-Steady-State Kinetic Parameters for dNTP Incorporation by DNA Polymerase β (Wild-Type vs. I260Q Mutant)

| Polymerase | Template Base | Incoming dNTP | K_d (µM) | k_pol (s⁻¹) |

| Wild-Type | G | dCTP | 1.2 | 25 |

| I260Q Mutant | G | dCTP | 0.8 | 30 |

| Wild-Type | O⁶-MeG | dCTP | 150 | 0.01 |

| I260Q Mutant | O⁶-MeG | dCTP | 25 | 0.1 |

Data adapted from a comparative study on DNA polymerase β variants.

Key Experimental Workflows and Logical Relationships

The study and application of enzymatic incorporation of modified nucleotides rely on a set of core experimental workflows. These workflows can be visualized to better understand the logical progression of steps and the relationships between different components.

Caption: General workflow for the enzymatic synthesis and analysis of nucleic acids containing modified nucleotides.

Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis of Modified dNTP Incorporation

This protocol outlines the steps for determining the steady-state kinetic parameters (Kₘ and k_cat) for the incorporation of a single modified deoxynucleoside triphosphate (dNTP) by a DNA polymerase.

Materials:

-

Purified DNA polymerase

-

Primer-template DNA duplex (primer is often 5'-labeled with a fluorescent dye or radioisotope)

-

Natural dNTPs

-

Modified dNTP

-

Reaction buffer (typically contains Tris-HCl, MgCl₂, NaCl, DTT, and BSA)

-

Quench solution (e.g., EDTA)

-

Denaturing polyacrylamide gel

-

Gel loading buffer (e.g., formamide)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Primer-Template Annealing: Anneal the labeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Reaction Setup: Prepare a series of reaction mixtures, each containing the annealed primer-template, DNA polymerase, and reaction buffer. The concentration of the modified dNTP should be varied across the reactions, while the polymerase and primer-template concentrations are kept constant.

-

Initiation and Quenching: Initiate the reaction by adding the modified dNTP to each reaction mixture. Allow the reactions to proceed for a set time, ensuring that the total product formation remains below 20% to stay within the steady-state assumption. Quench the reactions by adding the quench solution.

-

Gel Electrophoresis: Add gel loading buffer to the quenched reactions and resolve the products on a denaturing polyacrylamide gel.

-

Quantification: Visualize and quantify the amount of extended primer (product) and unextended primer (substrate) using a phosphorimager or fluorescence scanner.

-

Data Analysis: Plot the initial reaction velocity (calculated from the amount of product formed over time) against the modified dNTP concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ and V_max. Calculate k_cat from V_max and the enzyme concentration.

Protocol 2: In Vitro Transcription with Modified NTPs

This protocol describes the synthesis of RNA containing modified nucleotides using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA polymerase

-

Natural NTPs (ATP, CTP, GTP, UTP)

-

Modified NTP(s)

-

Transcription buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)

-

RNase inhibitor

-

DNase I

-

Nuclease-free water

Procedure:

-

Reaction Assembly: At room temperature, combine the linearized DNA template, transcription buffer, RNase inhibitor, natural NTPs, and the desired amount of modified NTP(s) in a nuclease-free tube. The ratio of modified to natural NTP can be varied depending on the desired level of incorporation. For complete substitution, omit the corresponding natural NTP.

-

Initiation: Add T7 RNA polymerase to the reaction mixture, mix gently, and centrifuge briefly.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours. For longer transcripts, the incubation time may be extended.

-

DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate at 37°C for 15-30 minutes.

-

Purification: Purify the transcribed RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Analysis: Analyze the integrity and concentration of the modified RNA using denaturing gel electrophoresis and UV-Vis spectrophotometry.

Signaling Pathways and Logical Relationships

The decision-making process for utilizing modified nucleotides in an experimental design can be represented as a logical flow.

References

- 1. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 2. Structural and Molecular Kinetic Features of Activities of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]

An In-depth Technical Guide on the Discovery and Development of Fluorescein-Based Nucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of fluorescently labeled nucleotides has been a transformative advancement in molecular biology, enabling crucial technologies such as automated DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH). Among the pioneering fluorophores, fluorescein and its derivatives have been instrumental due to their favorable photophysical properties, including a high quantum yield and absorption and emission spectra in the visible range. This guide provides a comprehensive overview of the discovery, development, and core applications of fluorescein-based nucleotides.

Historical Context and Key Milestones

The journey toward fluorescein-based nucleotides was driven by the need for safer and more efficient alternatives to radioactive labeling in nucleic acid research.

-

1977: The foundation was laid by Frederick Sanger and his colleagues with the development of the "dideoxy" chain-termination method for DNA sequencing.[1] This method initially relied on radiolabeled nucleotides, which posed safety risks and required cumbersome detection methods.[1][2]

-

Early 1980s: The development of fluorescence in situ hybridization (FISH) created a demand for fluorescent probes to detect specific DNA and RNA sequences within cells and tissues.[3]

-

1987: A significant breakthrough occurred when Leroy Hood and Michael Hunkapiller automated the Sanger sequencing process. This automation was made possible by two key innovations: the use of fluorescent dyes to label DNA fragments and the development of computerized data acquisition and analysis. This marked a pivotal shift away from radioactive labeling and paved the way for high-throughput sequencing.

Chemical Structure and Synthesis

Fluorescein is typically attached to a nucleotide, most commonly a deoxyuridine triphosphate (dUTP), via a linker arm. This linker is crucial for minimizing steric hindrance, which could otherwise interfere with the enzymatic incorporation of the modified nucleotide by DNA polymerases. The attachment point is usually the C5 position of the pyrimidine ring.

The synthesis of fluorescein-labeled nucleotides generally involves a two-step process:

-

Synthesis of an amino-linker modified nucleotide: An aminoallyl group is commonly introduced at the C5 position of dUTP.

-

Coupling with a reactive fluorescein derivative: The amino-functionalized nucleotide is then reacted with an activated form of fluorescein, such as fluorescein isothiocyanate (FITC), to form a stable covalent bond.

The final product is then purified, often using high-performance liquid chromatography (HPLC), to ensure a high degree of purity for subsequent enzymatic reactions.

Caption: A simplified workflow for the synthesis of fluorescein-labeled dUTP.

Quantitative Data: Photophysical and Enzymatic Properties

The utility of fluorescein-based nucleotides is determined by their photophysical characteristics and their compatibility with DNA polymerases.

Table 1: Photophysical Properties of Fluorescein-12-dUTP

| Property | Value | Conditions |

| Excitation Maximum (λex) | 492-495 nm | pH 7.5 - 9.0 |

| Emission Maximum (λem) | 517-520 nm | pH 7.5 - 9.0 |

| Molar Extinction Coefficient (ε) | ~70,000 - 83,000 M⁻¹cm⁻¹ | pH 7.5 - 9.0 |

| Quantum Yield (Φ) | ~0.92 | pH > 8.0 |

Data compiled from multiple sources.

Table 2: Enzymatic Incorporation of Fluorescein-dUTP

| DNA Polymerase | Incorporation Efficiency | Notes |

| Taq Polymerase | High | Efficiently incorporates a variety of fluorescently labeled nucleotides. |

| Vent exo- Polymerase | High | Also shows high efficiency in incorporating diverse fluorescent nucleotides. |

| Klenow Fragment | Moderate to High | Can incorporate fluorescein-dUTP. |

| Reverse Transcriptases | Variable | Can be used for cDNA synthesis with fluorescent nucleotides. |

The efficiency of incorporation is influenced by several factors, including the specific DNA polymerase used, the nature of the fluorophore, and the linker arm connecting the dye to the nucleotide. While many polymerases can incorporate these modified nucleotides, bulky dyes can sometimes lead to premature termination of DNA synthesis.

Key Experimental Protocols and Applications

Fluorescein-based nucleotides are foundational to several core techniques in molecular biology.

Automated Sanger Sequencing

Automated Sanger sequencing utilizes fluorescently labeled dideoxynucleotides (ddNTPs) to determine the sequence of a DNA template. In this method, four separate ddNTPs, each labeled with a different colored fluorescent dye, are included in a single sequencing reaction. When a ddNTP is incorporated by DNA polymerase, the chain elongation is terminated. The resulting DNA fragments of varying lengths are then separated by size using capillary electrophoresis. A laser excites the fluorescent tags at the end of each fragment, and a detector records the color of the emitted light, thereby revealing the identity of the terminal nucleotide.

Caption: The workflow of automated Sanger sequencing using fluorescently labeled ddNTPs.

Protocol Outline: Chain-Termination PCR for Sanger Sequencing

-

Reaction Setup: A reaction mixture is prepared containing the DNA template, a sequencing primer, DNA polymerase, a mixture of all four deoxynucleoside triphosphates (dNTPs), and a small amount of the four fluorescently labeled dideoxynucleoside triphosphates (ddNTPs).

-

Thermal Cycling: The reaction undergoes thermal cycling, similar to PCR, to allow for primer annealing and extension.

-

Chain Termination: During the extension phase, DNA polymerase randomly incorporates either a dNTP or a fluorescent ddNTP. Incorporation of a ddNTP terminates the synthesis of that DNA strand.

-

Fragment Generation: This process results in a collection of DNA fragments of different lengths, each ending with a fluorescently labeled ddNTP corresponding to a specific base in the sequence.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique used to visualize the location of specific DNA or RNA sequences within cells or tissues. It involves the use of fluorescently labeled nucleic acid probes that are complementary to the target sequence.

Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH).

Protocol Outline: General FISH Procedure

-

Sample Preparation: Cells or tissue sections are fixed to a microscope slide.

-

Pretreatment: The sample is treated to make the target DNA or RNA accessible to the probe. This may involve permeabilization with detergents or enzymatic digestion.

-

Denaturation: The sample and the fluorescently labeled probe are heated to separate the double-stranded DNA into single strands.

-

Hybridization: The slide is cooled to allow the fluorescent probe to anneal to its complementary sequence in the sample.

-

Washing: Excess and non-specifically bound probes are washed away.

-

Visualization: The sample is viewed under a fluorescence microscope. The location of the fluorescent signal indicates the position of the target sequence.

Conclusion

The discovery and development of fluorescein-based nucleotides have been pivotal in the advancement of molecular biology. Their application in automated DNA sequencing transformed genomics, while their use in techniques like FISH has provided invaluable insights into cellular and genetic processes. Despite the emergence of newer fluorophores and sequencing technologies, the foundational principles established with fluorescein-based nucleotides continue to underpin many modern molecular techniques, making them an enduring and essential tool for researchers, scientists, and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for DNA Labeling via Nick Translation with Fluorescein-12-dATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nick translation is a well-established molecular biology technique for labeling DNA probes.[1] This method utilizes the coordinated activities of DNase I and E. coli DNA Polymerase I to incorporate labeled nucleotides into a double-stranded DNA template.[2][3] DNase I introduces single-stranded breaks, or "nicks," at random locations, creating a free 3'-hydroxyl terminus.[2][4] DNA Polymerase I then binds to these nicks and sequentially adds new nucleotides to the 3'-end while its 5'→3' exonuclease activity removes the existing nucleotides downstream. This process effectively "translates" the nick along the DNA strand, resulting in the replacement of native nucleotides with labeled counterparts present in the reaction mixture.

Fluorescein-12-dATP is a fluorescently labeled analog of deoxyadenosine triphosphate (dATP) that can be enzymatically incorporated into DNA. The resulting fluorescein-labeled DNA probes are valuable tools for various molecular biology applications, including fluorescence in situ hybridization (FISH), microarray analysis, and other hybridization-based assays. This document provides a detailed protocol for labeling DNA with this compound using the nick translation method.

Principle of Nick Translation

The core of the nick translation reaction is the synergistic action of two enzymes:

-

DNase I: This endonuclease introduces random single-stranded nicks in the DNA backbone, creating initiation sites for DNA Polymerase I. The extent of nicking is a critical parameter that influences the final size of the labeled DNA fragments.

-

DNA Polymerase I: This enzyme possesses both a 5'→3' polymerase activity and a 5'→3' exonuclease activity. It binds to the 3'-hydroxyl end of a nick, synthesizes a new DNA strand using the opposite strand as a template, and simultaneously removes the pre-existing strand in the 5'→3' direction.

By including this compound in the reaction mixture along with the other three unlabeled deoxynucleoside triphosphates (dNTPs), this fluorescent analog is incorporated into the newly synthesized DNA strand.

Materials and Reagents

-

DNA template (e.g., linearized plasmid, cosmid, BAC DNA, or purified PCR product)

-

This compound (1 mM solution)

-

dNTP mix (dCTP, dGTP, dTTP at 10 mM each)

-

10X Nick Translation Buffer (e.g., 500 mM Tris-HCl pH 7.8, 50 mM MgCl₂, 100 mM 2-mercaptoethanol)

-

DNA Polymerase I

-

DNase I

-

Nuclease-free water

-

EDTA (0.5 M, pH 8.0)

-

Spin column for purification (optional)

-

Agarose gel electrophoresis system

-

UV transilluminator

Experimental Protocol

This protocol is designed for a standard 50 µL reaction. For larger quantities of DNA, the reaction can be scaled up proportionally.

-

Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following reagents in the order listed:

Reagent Volume Final Concentration Nuclease-free water To a final volume of 50 µL - 10X Nick Translation Buffer 5 µL 1X dCTP (10 mM) 0.5 µL 100 µM dGTP (10 mM) 0.5 µL 100 µM dTTP (10 mM) 0.5 µL 100 µM This compound (1 mM) 1.5 µL 30 µM DNA Template (1 µg/µL) 1 µL 20 ng/µL DNase I (diluted) Variable See note below DNA Polymerase I (10 U/µL) 1 µL 0.2 U/µL Note on DNase I and DNA Polymerase I concentrations: The optimal ratio of DNase I to DNA Polymerase I is crucial for achieving the desired probe size and labeling efficiency. It is highly recommended to perform a pilot experiment to optimize the DNase I concentration for your specific DNA template and enzyme lots. A starting point is to dilute the stock DNase I and test a range of concentrations.

-

Enzyme Addition and Incubation: Gently vortex the reaction mixture and briefly centrifuge to collect the contents at the bottom of the tube. Place the tube in a thermomixer or water bath pre-cooled to 15°C. Incubate for 60 to 120 minutes. The incubation time can be adjusted to control the size of the labeled fragments.

-

Monitoring the Reaction: To check the size of the labeled fragments, a small aliquot (e.g., 2 µL) of the reaction can be removed and analyzed on an agarose gel. The desired fragment size is typically between 300 and 800 bp. If the fragments are too large, the incubation time can be extended, or more enzyme can be added.

-

Stopping the Reaction: To terminate the reaction, add 5 µL of 0.5 M EDTA (pH 8.0).

-

Probe Purification: It is recommended to purify the labeled DNA probe from unincorporated this compound and other reaction components. This can be achieved using a suitable spin column according to the manufacturer's instructions or through ethanol precipitation.

-

Storage: Store the purified fluorescein-labeled DNA probe at -20°C, protected from light. Fluorescent compounds should be shielded from light to prevent photobleaching.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| DNA Template | 1 µg per 50 µL reaction | Linearized DNA is labeled more efficiently. |

| This compound | 30 µM | - |

| Unlabeled dNTPs (dCTP, dGTP, dTTP) | 100 µM each | - |

| Incubation Temperature | 15°C | |

| Incubation Time | 60 - 120 minutes | Can be adjusted to control fragment size. |

| Optimal Probe Size | 300 - 800 bp |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Suboptimal enzyme ratio | Optimize the concentration of DNase I and DNA Polymerase I. |

| Poor quality DNA template | Ensure the DNA is pure and free of contaminants. | |

| Inactive enzymes or labeled nucleotide | Use fresh reagents and store them properly. | |

| Incorrect Probe Size | Inappropriate incubation time or enzyme concentration | Adjust incubation time or optimize enzyme concentrations. |

| High Background in Hybridization | Unincorporated fluorescent nucleotides | Ensure proper purification of the labeled probe. |

Visual Representations

Caption: Mechanism of Nick Translation with this compound.

References

Application Notes and Protocols: Terminal Transferase Labeling with Fluorescein-12-dATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal deoxynucleotidyl transferase (TdT) is a unique, template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl (3'-OH) terminus of a DNA molecule.[1][2] This enzymatic activity allows for the incorporation of modified nucleotides, such as Fluorescein-12-dATP, providing a robust method for labeling DNA for various downstream applications. This compound is a derivative of deoxyadenosine triphosphate (dATP) fluorescently labeled with fluorescein, exhibiting excitation and emission maxima of approximately 498/517 nm, respectively.[3]

This document provides detailed protocols for using TdT to label DNA with this compound, focusing on the detection of DNA fragmentation in apoptotic cells (TUNEL assay) and the general 3'-end labeling of oligonucleotides.

Principle of the Method

The core of the technique relies on the ability of TdT to recognize and bind to the 3'-OH ends of single-stranded and double-stranded DNA.[2][4] Unlike most DNA polymerases, TdT does not require a template strand to guide nucleotide addition. The enzyme catalyzes the formation of a phosphodiester bond between the 3'-OH of the DNA strand and the α-phosphate of an incoming deoxynucleoside triphosphate (dNTP), such as this compound. This reaction extends the DNA strand by one or more nucleotides. A divalent cation, typically cobalt (Co²⁺), is a required cofactor for this activity. When this compound is used, the DNA becomes fluorescently tagged, enabling detection via fluorescence microscopy, flow cytometry, or other fluorescence-based methods.

Caption: Enzymatic addition of this compound to a DNA 3'-end by TdT.

Key Applications

-

Apoptosis Detection (TUNEL Assay): The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a key hallmark of late-stage apoptosis. During apoptosis, endonucleases cleave genomic DNA, generating numerous DNA strand breaks with free 3'-OH ends. TdT incorporates fluorescein-labeled dNTPs at these sites, allowing for the identification and quantification of apoptotic cells. While traditionally performed with labeled dUTP, this compound serves as a suitable substrate for TdT in this application.

-

3'-End Labeling of Oligonucleotides and Probes: TdT can be used to attach a fluorescent label to the 3'-terminus of synthetic oligonucleotides or DNA probes. This is valuable for creating probes for various molecular biology applications, including in situ hybridization (ISH), electrophoretic mobility shift assays (EMSA), and microarray analysis.

-

DNA Damage Detection: Beyond apoptosis, the assay can detect DNA strand breaks resulting from genotoxic agents or radiation, making it a useful tool in toxicology and DNA repair studies.

Experimental Protocols

Protocol 1: TUNEL Assay for Apoptosis Detection in Adherent Cells

This protocol details the in situ detection of apoptosis in adherent cells using TdT and this compound, followed by analysis with fluorescence microscopy.

Caption: General experimental workflow for the TUNEL assay.

A. Materials and Reagents

-

Adherent cells cultured on coverslips or in chamber slides

-

This compound (e.g., 1 mM solution)

-

Recombinant Terminal deoxynucleotidyl Transferase (TdT)

-

5x TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl, pH 6.6, 1.25 mg/mL BSA)

-

CoCl₂ Solution (e.g., 25 mM)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

Wash Buffer: PBS with 1% BSA

-

Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole)

-

Antifade Mounting Medium

-

Positive Control: DNase I (RNase-free)

-

Negative Control: Labeling reaction mix without TdT enzyme

B. Protocol Steps

-

Sample Preparation and Fixation:

-

Wash cells twice with ice-cold PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15-30 minutes at room temperature.

-

Wash the fixed cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate cells with Permeabilization Solution (0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature to allow the enzyme to access the nucleus.

-

Wash cells twice with PBS.

-

-

Controls (Prepare on separate coverslips):

-

Positive Control: Treat one fixed and permeabilized coverslip with DNase I (e.g., 1 µg/mL in a suitable buffer) for 15-30 minutes at 37°C to induce DNA breaks. Wash thoroughly afterward.

-

Negative Control: One coverslip will be incubated with a reaction mix lacking the TdT enzyme.

-

-

TdT Labeling Reaction:

-

Prepare the TdT Reaction Mix on ice immediately before use. For a 50 µL reaction per coverslip, combine the components in the order listed in Table 1.

-

Carefully remove excess PBS from the coverslips and add 50 µL of the TdT Reaction Mix to each.

-

Incubate in a humidified chamber for 60 minutes at 37°C, protected from light.

-

-

Stopping the Reaction and Washing:

-

Stop the reaction by washing the coverslips three times with Wash Buffer (PBS/1% BSA) for 5 minutes each to remove unincorporated this compound.

-

-

Nuclear Counterstaining (Optional):

-

Incubate the coverslips with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain all cell nuclei.

-

Wash twice with PBS.

-

-

Mounting and Visualization:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Visualize the slides using a fluorescence microscope with appropriate filters for fluorescein (FITC channel) and DAPI. Apoptotic cells will exhibit bright green nuclear fluorescence, while non-apoptotic cells will only show the blue DAPI stain (if used).

-

C. Data Presentation: TdT Reaction Mix

| Component | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |

| Nuclease-Free Water | - | 28 µL | - |

| 5x TdT Reaction Buffer | 5x | 10 µL | 1x |

| CoCl₂ | 25 mM | 5 µL | 2.5 mM |

| This compound | 1 mM | 5 µL | 100 µM |

| Terminal Transferase (TdT) | 20 U/µL | 2 µL | 40 Units |

| Total Volume | 50 µL |

Table 1: Example composition for a TdT labeling reaction. Volumes and concentrations may require optimization based on cell type and experimental conditions.

Protocol 2: 3'-End Labeling of Oligonucleotides with this compound

This protocol is for adding a fluorescent tail to the 3'-end of DNA oligonucleotides.

A. Materials and Reagents

-

DNA Oligonucleotide (10-100 pmol)

-

Reagents as listed in Protocol 1 (TdT, Buffer, CoCl₂, this compound)

-

Nuclease-Free Water

-

EDTA (0.5 M, pH 8.0)

-

Ethanol (100% and 70%)

-

Sodium Acetate (3 M, pH 5.2)

-

Purification column or method (e.g., spin column, ethanol precipitation)

B. Protocol Steps

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine the reagents as detailed in Table 2. The ratio of dNTP to DNA ends influences the length of the fluorescent tail.

-

-

Incubation:

-

Mix the components gently and centrifuge briefly.

-

Incubate the reaction at 37°C for 30-60 minutes. Longer incubation times can increase tail length but may also increase non-specific products.

-

-

Reaction Termination:

-

Stop the reaction by adding 2 µL of 0.5 M EDTA and heating to 70°C for 10 minutes to inactivate the TdT enzyme.

-

-

Purification of Labeled Oligonucleotide:

-

Purify the labeled oligonucleotide from unincorporated this compound and reaction components.

-

Ethanol Precipitation (for >20 nt oligos): Add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour. Centrifuge at high speed, wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer).

-

Spin Column Purification: Use a commercial spin column designed for oligonucleotide purification according to the manufacturer's instructions.

-

-

Quantification and Storage:

-

Determine the concentration of the labeled oligonucleotide using a spectrophotometer.

-

Store the labeled product at -20°C, protected from light.

-

C. Data Presentation: Oligonucleotide Tailing Reaction Mix

| Component | Stock Concentration | Volume for 20 µL Reaction | Final Concentration |

| Nuclease-Free Water | - | To 20 µL | - |

| 5x TdT Reaction Buffer | 5x | 4 µL | 1x |

| CoCl₂ | 25 mM | 2 µL | 2.5 mM |

| DNA Oligonucleotide | 10 µM | 1 µL | 0.5 µM (10 pmol) |

| This compound | 1 mM | 1 µL | 50 µM |

| Terminal Transferase (TdT) | 20 U/µL | 1 µL | 20 Units |

| Total Volume | 20 µL |

Table 2: Example reaction setup for oligonucleotide tailing. The ratio of oligonucleotide to dNTP can be adjusted to control tail length.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | 1. Insufficient permeabilization. 2. Inactive TdT enzyme or degraded dATP. 3. Over-fixation of the sample, masking 3'-OH ends. 4. Insufficient DNA fragmentation (in TUNEL). | 1. Increase Triton X-100 concentration or incubation time. 2. Use fresh reagents and run a positive control (DNase I treated). 3. Reduce fixation time or use a milder fixative. 4. Ensure the positive control works; optimize apoptosis induction if necessary. |

| High Background / Non-specific Staining | 1. Endogenous peroxidase activity (if using enzymatic detection). 2. Excessive TdT enzyme or incubation time. 3. Incomplete removal of unincorporated labeled dATP. 4. DNA damage from harsh sample preparation (necrosis, over-fixation). | 1. Include a quenching step (e.g., 3% H₂O₂ in methanol). 2. Titrate the TdT enzyme concentration and reduce incubation time. 3. Increase the number and duration of wash steps. 4. Handle samples gently; distinguish apoptosis from necrosis with morphology. |

| Signal in Negative Control (No TdT) | 1. Autofluorescence of the tissue/cells. 2. Non-specific binding of detection reagents (if using indirect method). | 1. Image an unstained sample to assess autofluorescence. 2. Include appropriate blocking steps. |

Table 3: Common troubleshooting tips for terminal transferase labeling assays.

References

Preparing Fluorescein-12-dATP Labeled Probes for Microarrays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fluorescently labeled DNA probes are fundamental tools in microarray analysis, enabling the simultaneous monitoring of thousands of genes. The direct enzymatic incorporation of fluorophore-labeled deoxynucleotides, such as Fluorescein-12-dATP, offers a robust and efficient method for generating highly sensitive probes for gene expression profiling and other microarray-based applications.